4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Overview
Description
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with an amino group at the fourth position and a methoxyphenyl group at the first position. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The reaction typically involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
1-(4-Methoxyphenyl)pyrrolidin-2-one: Similar structure but lacks the amino group at the fourth position.
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Contains a pyrazoline ring instead of a pyrrolidinone ring.
4-(Aminomethyl)pyridine: Contains a pyridine ring instead of a pyrrolidinone ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVNPJEFLWQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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